N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The sulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a dimethylamino group instead of a sulfonamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the presence of both the boronic ester and sulfonamide groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis. The cyclohexyl group also adds steric bulk, which can influence the compound’s reactivity and selectivity in various reactions .
Biological Activity
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a sulfonamide group and a dioxaborolane moiety. The presence of these functional groups is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉BNO₃S |
Molecular Weight | 295.29 g/mol |
CAS Number | 1346808-50-1 |
Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. The sulfonamide group is known to interact with various biological targets involved in cancer progression. For instance, related compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
A study highlighted the effectiveness of sulfonamide derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for these inhibitors were reported in the low nanomolar range, indicating potent activity against cancer cell lines .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may disrupt ATP binding in kinases such as EGFR and other RTKs. This action leads to reduced phosphorylation and subsequent downregulation of signaling cascades that promote cancer cell survival.
Study 1: Inhibition of EGFR
In a preclinical study focusing on the effects of similar sulfonamide compounds on EGFR signaling pathways, it was found that these compounds could effectively inhibit cell proliferation in NSCLC (non-small cell lung cancer) models. The study reported that structural modifications could enhance selectivity and potency against mutant forms of EGFR .
Study 2: Selectivity Over Other Kinases
Another investigation assessed the selectivity of related sulfonamide derivatives against other kinases. The results indicated that while these compounds were effective against EGFR, they displayed significantly weaker interactions with other kinases such as ALK (anaplastic lymphoma kinase), suggesting a favorable therapeutic index .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate bioavailability and clearance rates similar to other small-molecule kinase inhibitors.
Pharmacokinetic Parameter | Value |
---|---|
Bioavailability | 31.8% (oral administration) |
Clearance | 82.7 mL/h/kg |
Properties
Molecular Formula |
C18H28BNO4S |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-16(13-11-14)25(21,22)20-15-8-6-5-7-9-15/h10-13,15,20H,5-9H2,1-4H3 |
InChI Key |
ZKYNYSZESBGHGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
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